Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride is a compound belonging to the class of imidazopyridines, which are fused bicyclic heterocycles. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The primary targets of this compound are the phosphatidylinositol 3-kinase (PI3K) and Aurora kinase . These kinases play a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
The compound interacts with its targets, PI3K and Aurora kinase, by inhibiting their activity . This inhibition abrogates the activation of downstream signaling, leading to changes in cellular processes such as cell growth and proliferation .
Biochemical Pathways
The inhibition of PI3K and Aurora kinase affects the PI3K-AKT signaling pathway . This pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, the compound’s action on this pathway can have significant downstream effects, potentially leading to the suppression of tumor growth and progression .
Result of Action
The compound’s action results in the inhibition of PI3K and Aurora kinase, leading to the suppression of the PI3K-AKT signaling pathway . This suppression can induce cell cycle arrest and apoptosis in cancer cells . In an in vitro anticancer assay, the compound showed submicromolar inhibitory activity against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
The direct functionalization of Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride has been considered as one of the most efficient strategies for the construction of its derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Related compounds have shown submicromolar inhibitory activity against various tumor cell lines .
Molecular Mechanism
It is known that related compounds can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Preparation Methods
The synthesis of imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . Another approach includes the use of condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation or transition metal catalysis.
Reduction: Common reducing agents can be used to reduce the compound under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Medicine: It is used in the development of anticancer drugs, PI3Kα inhibitors, and other therapeutic agents.
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine analogues: These compounds exhibit significant activity against various diseases, including tuberculosis and cancer.
Imidazo[4,5-b]pyridines: These compounds are known for their pharmacological potential and synthetic versatility.
Imidazo[1,5-a]pyridines: These derivatives have applications in materials science, optoelectronic devices, and sensors.
This compound stands out due to its unique structural properties and wide range of applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H,5,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKJTVSGKKIXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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